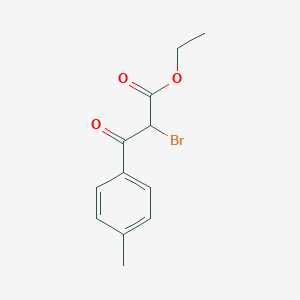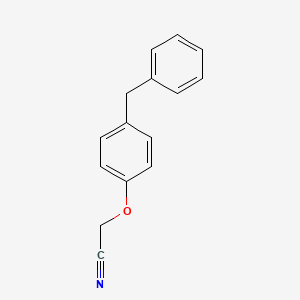
3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The presence of a chlorophenyl group and a methyl group in the structure of this compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate hydrazine derivatives with 3-chlorobenzaldehyde. One common method includes the reaction of 3-chlorobenzaldehyde with methylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of 5-(3-chlorophenyl)-3-formyl-1H-pyrazol-4-amine.
Reduction: Formation of 5-(phenyl)-3-methyl-1H-pyrazol-4-amine.
Substitution: Formation of various N-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound exhibits potential anti-inflammatory and analgesic properties. It is being investigated for its ability to modulate specific pathways involved in inflammation and pain.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects. The presence of the chlorophenyl group enhances its binding affinity to certain targets, making it a potent inhibitor.
Comparación Con Compuestos Similares
- 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine
- 5-(3-bromophenyl)-3-methyl-1H-pyrazol-4-amine
- 5-(3-chlorophenyl)-3-ethyl-1H-pyrazol-4-amine
Comparison: Compared to its analogs, 3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine exhibits unique reactivity due to the position of the chlorine atom on the phenyl ring. This positional isomerism can influence its chemical and biological properties. For instance, the 3-chlorophenyl derivative may have different binding affinities and selectivities compared to the 4-chlorophenyl derivative. Additionally, the presence of a methyl group at the 3-position of the pyrazole ring can affect its steric and electronic properties, further distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H10ClN3 |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3,(H,13,14) |
Clave InChI |
KFQLHMIRRQQEFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC(=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



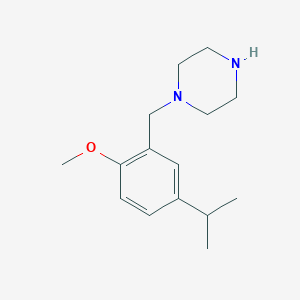
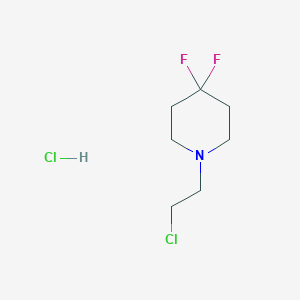
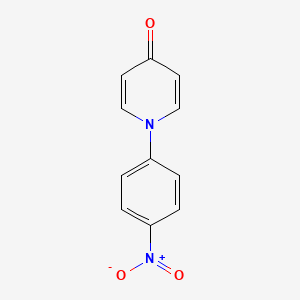
![2,9-Diazaspiro[5.5]undecan-1-one trifluoroacetate](/img/structure/B8530071.png)
![6-[3-(Dimethylamino)propoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8530089.png)
![3-Phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8530091.png)
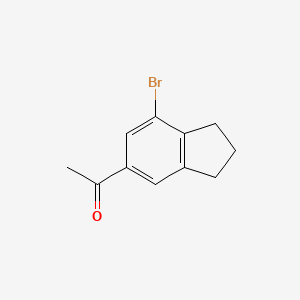
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[4-(pentadecyloxy)benzene]](/img/structure/B8530115.png)
